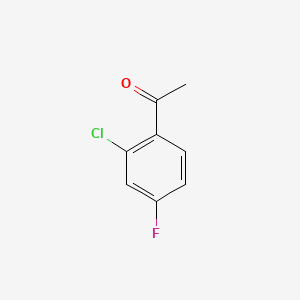
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- can be synthesized through the hydrolysis and condensation of organosilicon compounds. One common method involves the hydrolysis of dimethyldichlorosilane followed by condensation reactions to form the pentasiloxane structure . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- involves large-scale hydrolysis and condensation processes. These processes are carried out in specialized reactors designed to handle the reactive nature of organosilicon compounds. The final product is then purified through distillation to achieve the required purity levels for various applications .
化学反応の分析
Types of Reactions
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .
科学的研究の応用
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and surfactants.
Biology: This compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility.
作用機序
The mechanism of action of pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, enhancing the delivery of therapeutic agents. Its unique silicon-oxygen backbone allows for flexibility and stability, making it suitable for various applications .
類似化合物との比較
Similar Compounds
Hexamethylcyclotrisiloxane: A cyclic siloxane with similar properties but a different structure.
Octamethylcyclotetrasiloxane: Another cyclic siloxane used in similar applications.
Dodecamethylpentasiloxane: A linear siloxane with a longer chain length.
Uniqueness
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- is unique due to its specific molecular structure, which provides a balance between flexibility and stability. This makes it particularly useful in applications requiring both properties, such as in the development of biocompatible materials and advanced coatings .
特性
InChI |
InChI=1S/C10H30O4Si5/c1-15(2)11-17(5,6)13-19(9,10)14-18(7,8)12-16(3)4/h1-10H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVOMGZISVLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O4Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880646 | |
| Record name | pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-83-5 | |
| Record name | pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.272.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















